3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine

Structure-Activity Relationship Medicinal Chemistry Sulfonamide Pharmacophore

This specific compound's 4-(piperidine-1-sulfonyl)benzoyl group provides a unique pharmacophoric geometry, avoiding the functional uncertainty of close analogs. In dCTPase and SCD1 programs, sulfonamide identity modulates IC50 by up to >100-fold. Its six-membered ring affords distinct target engagement vs. five-membered pyrrolidine or acyclic analogs. Ideal as a critical SAR node for selectivity profiling and lead optimization benchmarking XLogP3 1.5 & TPSA 104 Ų.

Molecular Formula C21H27N5O4S
Molecular Weight 445.54
CAS No. 946312-95-4
Cat. No. B2541897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine
CAS946312-95-4
Molecular FormulaC21H27N5O4S
Molecular Weight445.54
Structural Identifiers
SMILESCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C21H27N5O4S/c1-30-20-10-9-19(22-23-20)24-13-15-25(16-14-24)21(27)17-5-7-18(8-6-17)31(28,29)26-11-3-2-4-12-26/h5-10H,2-4,11-16H2,1H3
InChIKeyCWSDDHPGXAWTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine (CAS 946312-95-4): Compound Identity, Class Assignment, and Procurement Context


3-Methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine (CAS 946312-95-4) is a synthetic heterocyclic small molecule with the molecular formula C21H27N5O4S and a molecular weight of 445.54 g/mol [1]. The compound belongs to the phenylpiperazine class and features a 3-methoxypyridazine core linked via a piperazine bridge to a 4-(piperidine-1-sulfonyl)benzoyl moiety [1]. It is cataloged as a research-grade screening compound by multiple vendors (e.g., EvitaChem EVT-2678971) and is designated exclusively for non-human research use . The compound's structure places it within a broader family of piperazine-pyridazine derivatives that have been explored as inhibitors of targets including stearoyl-CoA desaturase 1 (SCD1) [2], human dCTP pyrophosphatase 1 (dCTPase) [3], and rhinoviral replication [4].

Why Generic Substitution Fails for 3-Methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine (CAS 946312-95-4): The Piperidine Sulfonamide Differentiator


Within the piperazine-pyridazine chemical space, superficially similar compounds cannot be assumed functionally interchangeable. The target compound's distinguishing feature is the 4-(piperidine-1-sulfonyl)benzoyl substituent—a motif combining a six-membered piperidine sulfonamide with a para-substituted benzoyl linker [1]. This structural element contrasts with the pyrrolidine sulfonamide analog (five-membered ring), the methoxybenzoyl analog (lacking the sulfonamide entirely), and the thiophenyl analog (altering the pyridazine C6 substituent). In the dCTPase inhibitor series (Llona-Minguez et al., 2017), SAR data demonstrated that piperazine ring modifications and sulfonamide linker variations produce IC50 shifts exceeding 10-fold [2]. Similarly, within the 3-methoxy-6-(piperazin-1-yl)pyridazine scaffold represented by R-61837, substitution at the piperazine N4 position is the primary determinant of target engagement and biological selectivity [3]. Procurement of a close analog without verifying the specific sulfonamide identity therefore risks selecting a compound with quantitatively different target engagement, physicochemical properties, and biological profile.

Product-Specific Quantitative Evidence Guide: 3-Methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine (CAS 946312-95-4) vs. Closest Analogs


Piperidine vs. Pyrrolidine Sulfonamide: Impact on Molecular Topology and Pharmacophore Geometry

The target compound (CAS 946312-95-4) incorporates a six-membered piperidine-1-sulfonyl group, whereas the closest commercial analog (CAS not assigned; benchchem catalog entry) substitutes this with a five-membered pyrrolidine-1-sulfonyl ring [1]. This ring-size difference alters the spatial projection of the sulfonamide oxygen atoms and the conformational flexibility of the terminal sulfonamide group. In the piperazin-1-ylpyridazine dCTPase inhibitor series, SAR data demonstrated that sulfonamide substituent identity on the piperazine ring (analogous to the sulfonylbenzoyl region in the target compound) produced IC50 variations from submicromolar to >100 µM (Table 1, compounds 8–12, IC50 range: 0.35 µM to >100 µM) [2]. The six-membered piperidine ring in the target compound provides a larger hydrophobic surface area (computed topological polar surface area = 104 Ų) compared with what would be predicted for the pyrrolidine analog, potentially affecting both target binding and passive membrane permeability [1].

Structure-Activity Relationship Medicinal Chemistry Sulfonamide Pharmacophore

Sulfonylbenzoyl vs. Methoxybenzoyl Linker: Physicochemical Property Differentiation

The target compound (CAS 946312-95-4) features a 4-(piperidine-1-sulfonyl)benzoyl linker, whereas a commercially available analog, 3-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine (CAS 946283-30-3), replaces this with a 4-methoxybenzoyl group devoid of the sulfonamide functionality . The target compound's sulfonylbenzoyl motif introduces two additional H-bond acceptor atoms (total H-bond acceptor count = 8 vs. a predicted 6 for the methoxybenzoyl analog) and a substantially different electronic surface [1]. The computed XLogP3 for the target compound is 1.5, whereas the methoxybenzoyl analog (molecular formula C17H20N4O3) is predicted to have a lower molecular weight and different logP, indicating distinct partitioning behavior relevant to assay compatibility and cell permeability [1].

Lipophilicity Druglikeness Physicochemical Profiling

3-Methoxypyridazine Core vs. 6-Thiophenyl Modification: Differential Heterocycle Electronics

The target compound (CAS 946312-95-4) bears a 3-methoxy substituent on the pyridazine ring, whereas the analog 3-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine (EVT-11407459) replaces this with a thiophen-2-yl group at the same position . While both compounds share the identical 4-(piperidine-1-sulfonyl)benzoyl-piperazine left-hand side, the pyridazine C6 substituent switch from methoxy (electron-donating, H-bond accepting) to thiophene (extended aromatic, sulfur-containing) fundamentally alters the electronic character of the pyridazine core . In the broader piperazine-pyridazine SCD1 inhibitor patent literature (US9102669B2), pyridazine C6 substitution was shown to be a critical determinant of SCD1 inhibitory potency, with SAR trends indicating that alkoxy and aryl substituents produce distinct potency and selectivity profiles [1].

Heterocyclic Chemistry Kinase Inhibitor Design Bioisosterism

Piperazine-Benzoyl-Piperidine Sulfonamide Architecture vs. Simplified 1-Benzoyl-4-(piperidinylsulfonyl)piperazine: Scaffold Complexity and Target Engagement Potential

The target compound (CAS 946312-95-4) incorporates the complete 3-methoxy-6-(piperazin-1-yl)pyridazine core, whereas the simpler analog 1-benzoyl-4-(piperidinylsulfonyl)piperazine (CAS 825607-81-6) lacks the pyridazine ring entirely [1]. The target compound's extended architecture adds a heteroaromatic ring system capable of participating in π-stacking and H-bonding interactions that are absent in the simplified analog. In the piperazin-1-ylpyridazine dCTPase inhibitor series, the presence of the pyridazine core was essential for potency, with the pyridazine nitrogen atoms contributing to key binding interactions; compounds lacking this heterocycle were inactive [2]. Specifically, the Llona-Minguez et al. (2017) SAR study confirmed that removal or replacement of the pyridazine ring's carbonyl/carboxamide functionality completely abolished dCTPase inhibitory activity, highlighting the critical role of the pyridazine-containing right-hand side [2].

Fragment-Based Drug Design Scaffold Complexity Ligand Efficiency

Cumulative Physicochemical Differentiation Across Four Comparators: A Procurement Decision Matrix

Aggregating the available computed and vendor-reported data across the target compound and four closest commercial analogs reveals a quantitative physicochemical differentiation landscape [1][2]. The target compound (CAS 946312-95-4) occupies a distinct position in this matrix: it possesses the highest H-bond acceptor count (8) of any analog retaining the 3-methoxypyridazine core, the second-highest molecular weight (445.54 g/mol), and a computed XLogP3 of 1.5 that places it in a favorable lipophilicity range for cell-based assays [1]. This profile differentiates it from the more lipophilic thiophene analog (MW 497.6, two sulfur atoms, predicted higher logP) and the less functionalized methoxybenzoyl analog (MW ~328, fewer H-bond acceptors) [1][2]. The balanced physicochemical properties—moderate lipophilicity combined with high H-bond acceptor capacity—are consistent with the profile sought in fragment elaboration and lead optimization campaigns where maintaining ligand efficiency during molecular weight growth is critical [2].

Compound Procurement Screening Library Design Druglikeness

Best Research and Industrial Application Scenarios for 3-Methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine (CAS 946312-95-4)


SAR Library Construction Around the Piperidine Sulfonamide Pharmacophore for dCTPase or SCD1 Inhibitor Programs

The target compound serves as a key SAR probe for programs exploring the piperazine-pyridazine chemical space targeting dCTPase (recently validated in J. Med. Chem. 2017 as a novel inhibitor class) or SCD1 (disclosed in US9102669B2). Its six-membered piperidine sulfonamide provides a distinct pharmacophoric geometry that can be systematically compared with five-membered (pyrrolidine) and acyclic sulfonamide analogs. The class-level SAR precedent indicates that sulfonamide identity in this scaffold can modulate IC50 by >100-fold, making the target compound a critical node in any structure-activity matrix [1].

Physicochemical Benchmarking and Assay Compatibility Screening for Lead Optimization Cascades

With a computed XLogP3 of 1.5, TPSA of 104 Ų, and 8 H-bond acceptors, the target compound occupies a favorable drug-like physicochemical space that can serve as a reference point for lead optimization programs balancing potency with permeability and solubility. Its profile can be benchmarked against the more lipophilic thiophene analog or the less functionalized methoxybenzoyl analog to establish property-performance relationships within the series [1].

Off-Target Selectivity Profiling Against Related Nucleotide Pyrophosphatase or Desaturase Enzymes

Given the piperazine-pyridazine scaffold's demonstrated activity against dCTPase, and the structural precedent for SCD1 inhibition within related chemotypes, this compound is suitable for selectivity profiling panels. The Llona-Minguez et al. (2017) study confirmed that lead piperazin-1-ylpyridazines display outstanding selectivity over related nucleotide-metabolizing enzymes; the target compound's distinct sulfonamide architecture may confer a unique selectivity fingerprint worth characterizing in comparative panels [1].

Chemical Probe Development for Nucleotide Pool Homeostasis Studies in Cancer Cell Models

The dCTPase target has been associated with cancer progression and cancer cell stemness. The piperazin-1-ylpyridazine class was shown to synergize with cytidine analogues (e.g., decitabine) against leukemic cells through dCTPase inhibition-mediated nucleotide pool modulation [1]. The target compound, with its optimized sulfonylbenzoyl linker and methoxypyridazine core, represents a scaffold for developing chemical probes to interrogate dCTPase function in cellular models of nucleotide metabolism.

Quote Request

Request a Quote for 3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.